methyl 4-(N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)benzoate
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Description
Methyl 4-(N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H23N3O5S2 and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Crystallography
- X-ray Crystallography : The structural analysis of related compounds through X-ray crystallography has been reported, providing insights into their molecular configurations and interactions. For instance, the crystal structures of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related triazenes were determined, highlighting unusual conformations and comparative structural analyses (Little et al., 2008).
Synthetic Approaches and Derivatives
- Synthesis of Derivatives : New synthesis methods have been developed for derivatives that show potential biological activity or application in material science. For example, synthesis and evaluation of anti-TMV and antimicrobial activities of new urea and thiourea derivatives of piperazine doped with Febuxostat have been reported, indicating their potential in biological applications (Reddy et al., 2013).
Biological Applications and Studies
- Antimicrobial Activity : Research into the antimicrobial properties of bifunctional sulfonamide-amide derivatives has been conducted, showcasing the synthesis of compounds with significant in vitro antibacterial and antifungal activities against various strains (Abbavaram & Reddyvari, 2013).
- Enzymatic Hydrolysis : Studies on microbial hydrolysis by Burkholderia cepacia isolated from soil revealed the ability to hydrolyse the ester bond of methyl thiophene-2-carboxylate and related compounds, shedding light on their potential environmental degradation and bioremediation applications (Philippe et al., 2001).
Environmental Fate and Degradation
- Photolysis Studies : Investigations into the environmental fate, such as the photolysis of tribenuron-methyl on glass, soil, and plant surfaces, provide insights into the degradation pathways and stability of related compounds under various conditions (Bhattacharjeel & Dureja, 2002).
Properties
IUPAC Name |
methyl 4-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-27-19(24)15-2-4-17(5-3-15)29(25,26)20-7-8-21-9-11-22(12-10-21)18(23)16-6-13-28-14-16/h2-6,13-14,20H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPILXZUKFGLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.